5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
CAS No.: 848591-86-6
Cat. No.: VC2012967
Molecular Formula: C13H14N2O2
Molecular Weight: 230.26 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 848591-86-6 | 
|---|---|
| Molecular Formula | C13H14N2O2 | 
| Molecular Weight | 230.26 g/mol | 
| IUPAC Name | 5-benzyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione | 
| Standard InChI | InChI=1S/C13H14N2O2/c16-12-10-7-15(8-11(10)13(17)14-12)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,16,17) | 
| Standard InChI Key | COFHBZBIKPEYNP-UHFFFAOYSA-N | 
| SMILES | C1C2C(CN1CC3=CC=CC=C3)C(=O)NC2=O | 
| Canonical SMILES | C1C2C(CN1CC3=CC=CC=C3)C(=O)NC2=O | 
Introduction
Chemical Identity and Structure
5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a nitrogen-containing heterocyclic compound with a distinctive bicyclic structure featuring a pyrrole core with additional functional groups. The compound consists of a pyrrolo[3,4-c]pyrrole-1,3-dione framework with a benzyl substituent at the 5-position.
Basic Information
The compound is characterized by the following identifiers and properties:
Structural Features
The compound features a bicyclic structure with the following key structural elements:
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A pyrrolo[3,4-c]pyrrole core containing two nitrogen atoms
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Two carbonyl groups in a 1,3-dione configuration
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A benzyl (phenylmethyl) substituent at the 5-position
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A specific stereochemistry indicated by the (3aR,6aS) designation, representing a cis configuration
 
The complete structural representation is captured in its InChI code: 1S/C13H14N2O2/c16-12-10-7-15(8-11(10)13(17)14-12)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,16,17) . This translates to a molecule with specific atom connectivity and stereochemical arrangement that determines its chemical behavior and reactivity.
Physical Properties
The physical properties of 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione are important for its characterization, purification, and application in various chemical processes.
Basic Physical Properties
Synthesis and Preparation
The synthesis of 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves specific chemical transformations that result in the formation of its characteristic bicyclic structure.
Applications and Biological Activities
Research into 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione and related compounds reveals several potential applications, primarily in the realm of medicinal chemistry and materials science.
Medicinal Chemistry Applications
The compound belongs to a class of heterocycles that have demonstrated potential in drug discovery. Related compounds in the pyrrolo[3,4-c]pyrrole family have shown:
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Interactions with biological targets through various binding modes including:
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Ionic interactions with specific amino acid residues
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π-cation interactions with tyrosine residues
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π-π interactions with phenylalanine residues
 
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Potential as building blocks for the development of sigma-2 receptor ligands, which are important targets for:
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Cancer therapy applications
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Treatments targeting cell proliferation and survival mechanisms
 
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This availability from multiple suppliers indicates that the compound has sufficient commercial interest to support its production and distribution for research purposes.
| Parameter | Classification | Reference | 
|---|---|---|
| GHS Pictogram | GHS07 (Warning) | |
| Signal Word | Warning | |
| Hazard Codes | H302, H312, H332 | |
| Hazard Statements | Harmful if swallowed, harmful in contact with skin, harmful if inhaled | 
Related Compounds and Structural Analogs
Understanding the broader family of compounds related to 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione provides context for its chemical behavior and potential applications.
Structural Analogs
Several structural analogs share core features with 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione:
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5-Benzyl-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione (CAS: 165893-95-8)
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Contains an additional methyl group on the imide nitrogen
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Has demonstrated biological interactions similar to the parent compound
 
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5-Benzyl-octahydro-pyrrolo[3,4-b]pyrrole (CAS: 128740-12-5)
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Pyrrolo[3,4-c]pyrrole-1,4-dione derivatives
 
Significance in Related Research Fields
The pyrrolo[3,4-c]pyrrole structural motif appears in compounds being investigated for:
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Development of polymer semiconductors with specific electronic properties:
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Synthetic methodologies involving azomethine ylides:
 
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